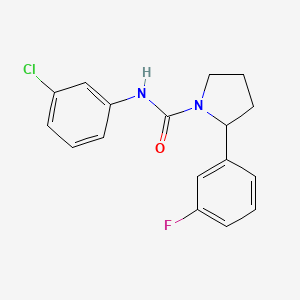![molecular formula C17H20ClN3O4S B6096866 N-(5-chloro-2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6096866.png)
N-(5-chloro-2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound. It is characterized by its complex structure, which includes a chlorinated aromatic ring, methoxy groups, a pyrimidinyl moiety, and a sulfanylacetamide linkage. Compounds like this are often of interest in various fields of scientific research due to their potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Chlorinated Aromatic Intermediate: Starting with a suitable aromatic compound, chlorination is carried out using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
Introduction of Methoxy Groups: Methoxylation can be achieved using methanol and a strong acid catalyst such as sulfuric acid.
Synthesis of the Pyrimidinyl Moiety: The pyrimidine ring is constructed through a series of condensation reactions involving appropriate precursors like urea and β-keto esters.
Formation of the Sulfanylacetamide Linkage: The final step involves coupling the chlorinated aromatic intermediate with the pyrimidinyl moiety through a sulfanylacetamide linkage, typically using reagents like thiourea and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorinated aromatic ring or the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under appropriate solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-chloro-2,4-dimethoxyphenyl)-2-[(6-oxo-4-methyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
- N-(5-chloro-2,4-dimethoxyphenyl)-2-[(6-oxo-4-ethyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
N-(5-chloro-2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide is unique due to its specific structural features, such as the propyl group on the pyrimidine ring, which may confer distinct biological or chemical properties compared to its analogs.
Propiedades
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-4-5-10-6-15(22)21-17(19-10)26-9-16(23)20-12-7-11(18)13(24-2)8-14(12)25-3/h6-8H,4-5,9H2,1-3H3,(H,20,23)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBIKSUCGMEIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=C(C=C2OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-AMINO-6-HYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE](/img/structure/B6096784.png)
![N-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6096792.png)

![3,5-dimethoxy-N-{[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6096816.png)
![ethyl {3,5-dimethyl-4-[(3-phenylpropanoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6096824.png)
![N-[2-(furan-2-yl)ethyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B6096827.png)
![1-(cyclopropylmethyl)-3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6096841.png)
![N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B6096854.png)
![(4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B6096857.png)
![7-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6096864.png)

![ethyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate](/img/structure/B6096889.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methoxyethanamine](/img/structure/B6096891.png)
![7-(2-chloro-5-methylbenzoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6096898.png)
